
(3S,4R)-4-prop-2-enyloxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-prop-2-enyloxolan-3-ol is a chemical compound that belongs to the family of oxolanes. It is also known as (S,R)-4-(2-propenyl)oxolane-3-ol, and has a molecular formula of C7H12O2. This compound is of great interest to researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-prop-2-enyloxolan-3-ol is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacterial cells, and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial growth and replication. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S,4R)-4-prop-2-enyloxolan-3-ol in lab experiments is its antimicrobial and antitumor activity. This makes it a useful tool for investigating the mechanisms of bacterial growth and replication, as well as the development and progression of cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of (3S,4R)-4-prop-2-enyloxolan-3-ol. One area of interest is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on the identification of new applications for this compound, such as its potential use in the treatment of other diseases. Finally, further studies could be conducted to investigate the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety.
Synthesemethoden
The synthesis of (3S,4R)-4-prop-2-enyloxolan-3-ol can be achieved through several methods. One of the most commonly used methods is the reduction of 4-(2-propenyl)oxolane-3-one using sodium borohydride in the presence of a catalyst such as nickel or palladium. Another method involves the reduction of 4-(2-propenyl)oxolane-3-one using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-prop-2-enyloxolan-3-ol has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that this compound has antimicrobial properties, and has been found to be effective against a range of bacterial strains. It has also been shown to have antitumor activity, and has been investigated as a potential treatment for cancer.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-prop-2-enyloxolan-3-ol involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the hydroxyl group, formation of the oxirane ring, and introduction of the prop-2-enyl group.", "Starting Materials": [ "2-methyl-1-propanol", "acetic anhydride", "sodium bicarbonate", "prop-2-enylmagnesium bromide", "tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reaction with acetic anhydride to yield the acetate ester", "Step 2: Formation of the oxirane ring by reaction of the acetate ester with sodium bicarbonate and epoxidation with m-chloroperbenzoic acid", "Step 3: Introduction of the prop-2-enyl group by reaction of the oxirane intermediate with prop-2-enylmagnesium bromide in the presence of tetrahydrofuran", "Step 4: Deprotection of the acetate ester by reaction with sodium hydroxide to yield the final product, (3S,4R)-4-prop-2-enyloxolan-3-ol" ] } | |
CAS-Nummer |
120871-64-9 |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3R,4S)-4-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-9-5-7(6)8/h2,6-8H,1,3-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
DVVPXYBQHQSSCX-BQBZGAKWSA-N |
Isomerische SMILES |
C=CC[C@H]1COC[C@@H]1O |
SMILES |
C=CCC1COCC1O |
Kanonische SMILES |
C=CCC1COCC1O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



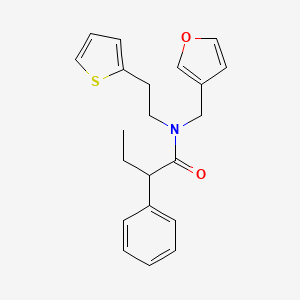
![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)
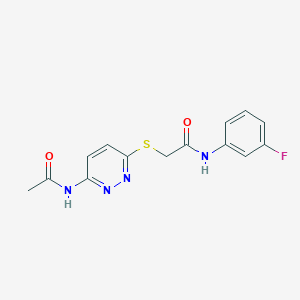
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)
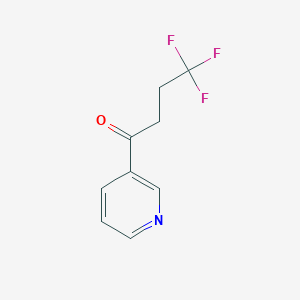
![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)
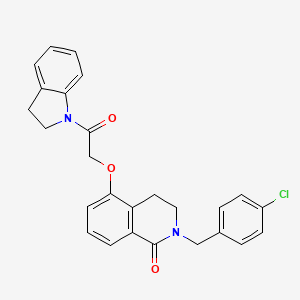
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)
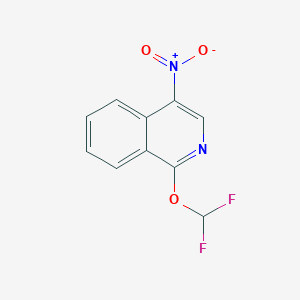
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)


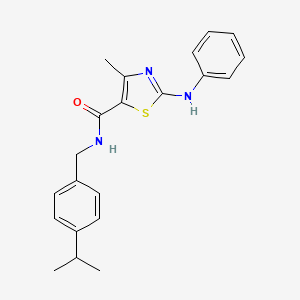
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)